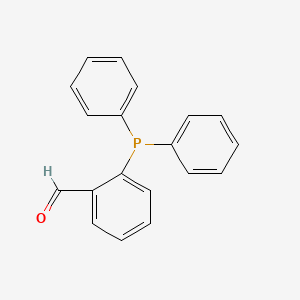

2-(Diphenylphosphino)benzaldehyde

描述

属性

IUPAC Name |

2-diphenylphosphanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCPJRZHAJMWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373019 | |

| Record name | 2-Diphenylphosphinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50777-76-9 | |

| Record name | 2-(Diphenylphosphino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50777-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Diphenylphosphinobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050777769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Diphenylphosphinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Diphenylphosphino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DIPHENYLPHOSPHINOBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M9BQ2FEC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(Diphenylphosphino)benzaldehyde, an organophosphorus compound with significant applications in catalysis and organic synthesis. Its unique bifunctional nature, featuring both a diphenylphosphino group and a benzaldehyde (B42025) moiety, makes it a versatile ligand and synthetic intermediate.

Core Chemical and Physical Properties

This compound is a yellow solid that is soluble in common organic solvents.[1] Its dual functionality allows for diverse reactivity, including coordination to transition metals via the phosphine (B1218219) group and nucleophilic additions at the aldehyde.[2] This structure is pivotal to its role in coordination chemistry and catalysis.[2][3]

Table 1: Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 50777-76-9 | [1][2][4][5] |

| Molecular Formula | C₁₉H₁₅OP | [1][4][6] |

| Molecular Weight | 290.30 g/mol | [4][5][6] |

| Appearance | White to yellow powder/solid | [1][2][7] |

| Melting Point | 112-119 °C | [1][5][6][8] |

| Solubility | Soluble in common organic solvents | [1][2] |

| SMILES | O=Cc1ccccc1P(c2ccccc2)c3ccccc3 | [5][8][9] |

| InChI Key | DRCPJRZHAJMWOU-UHFFFAOYSA-N | [1][2][5][8] |

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment.

Table 2: GHS Safety Information

| Category | Information | References |

| Pictogram | GHS07 (Exclamation mark) | [1] |

| Signal Word | Warning | [1][5][8] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][5][8] |

| Precautionary Statements | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338 | [1][5][8] |

| Personal Protective Equipment | Dust mask (type N95), eye shields, gloves | [5][8] |

| Storage Class Code | 11 (Combustible Solids) | [5][8] |

Experimental Protocols and Reactivity

Synthesis Protocol

The first reported synthesis of this compound involves a Grignard reaction.[1] The general steps are outlined below.

Experimental Workflow: Synthesis of this compound

References

- 1. 2-Diphenylphosphinobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. CAS 50777-76-9: this compound [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound 97 50777-76-9 [sigmaaldrich.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. strem.com [strem.com]

- 8. This compound 97 50777-76-9 [sigmaaldrich.com]

- 9. This compound 97 50777-76-9 [sigmaaldrich.com]

Synthesis of 2-(Diphenylphosphino)benzaldehyde from 2-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(diphenylphosphino)benzaldehyde from 2-bromobenzaldehyde (B122850), a critical transformation for accessing a versatile phosphine (B1218219) ligand widely used in catalysis and medicinal chemistry. The document details two primary synthetic methodologies: the classic Grignard reagent-based approach and the more contemporary palladium-catalyzed Buchwald-Hartwig phosphination. Emphasis is placed on providing detailed experimental protocols, quantitative data, and visual aids to facilitate practical application in a laboratory setting. This guide is intended to be an in-depth resource for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important chemical intermediate.

Introduction

This compound is a bifunctional organophosphorus compound featuring both a nucleophilic phosphine and an electrophilic aldehyde. This unique structural motif makes it an invaluable ligand in coordination chemistry and a key building block in the synthesis of more complex molecules.[1] Its ability to form stable complexes with transition metals renders it a highly effective ligand in various catalytic cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] In the pharmaceutical industry, this compound and its derivatives are instrumental in the development of novel therapeutic agents.[3]

The synthesis of this compound typically commences from 2-bromobenzaldehyde, a readily available starting material.[4][5] This guide will explore the two most prevalent synthetic routes from this precursor, providing detailed insights into the reaction mechanisms, experimental setups, and product characterization.

Synthetic Methodologies

Two primary methods have been established for the synthesis of this compound from 2-bromobenzaldehyde: a Grignard-based approach and a palladium-catalyzed cross-coupling reaction.

Grignard Reagent Method

The first reported synthesis of this compound involved the reaction of a Grignard reagent derived from a protected 2-bromobenzaldehyde with chlorodiphenylphosphine (B86185).[6] This multi-step process involves:

-

Protection of the aldehyde group: The reactive aldehyde functionality in 2-bromobenzaldehyde is first protected, typically as an acetal, to prevent its reaction with the Grignard reagent.

-

Formation of the Grignard reagent: The protected 2-bromobenzaldehyde is then reacted with magnesium metal to form the corresponding Grignard reagent.

-

Reaction with chlorodiphenylphosphine: The Grignard reagent undergoes nucleophilic substitution with chlorodiphenylphosphine to form the carbon-phosphorus bond.

-

Deprotection: The protecting group is removed to regenerate the aldehyde functionality, yielding the final product.

While this method is effective, it is a multi-step process that may result in lower overall yields.

Palladium-Catalyzed Buchwald-Hartwig Phosphination

A more modern and often higher-yielding approach is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[7][8] This method facilitates the direct formation of the C-P bond by coupling 2-bromobenzaldehyde with diphenylphosphine (B32561) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This reaction is a powerful tool in organic synthesis for the formation of carbon-heteroatom bonds.[9]

The catalytic cycle for the Buchwald-Hartwig phosphination is illustrated below.

Data Presentation

Physical and Spectroscopic Data of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromobenzaldehyde | 6630-33-7 | C₇H₅BrO | 185.02 | Colorless to pale yellow liquid | 16-19 | 230 |

| This compound | 50777-76-9 | C₁₉H₁₅OP | 290.30 | Yellow solid | 112-115 | N/A |

Table 1: Physical properties of the starting material and product.[4]

| Compound | ¹H NMR (CDCl₃, δ ppm) | ³¹P NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-Bromobenzaldehyde | 10.3 (s, 1H), 7.9-7.3 (m, 4H) | N/A | ~1700 (C=O) |

| This compound | 10.1 (d, 1H), 8.0-7.2 (m, 14H) | -14.2 | ~1690 (C=O), ~1435 (P-Ph) |

Table 2: Spectroscopic data for the starting material and product.

Experimental Protocols

The following is a representative experimental protocol for the palladium-catalyzed synthesis of this compound based on the principles of the Buchwald-Hartwig phosphination.

Palladium-Catalyzed Synthesis of this compound

Materials:

-

2-Bromobenzaldehyde

-

Diphenylphosphine

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene (B28343)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (e.g., argon), add palladium(II) acetate (0.02 mmol, 1 mol%), Xantphos (0.03 mmol, 1.5 mol%), and cesium carbonate (2.8 mmol, 1.4 equiv.).

-

Addition of Reactants: To the flask, add 2-bromobenzaldehyde (2.0 mmol, 1.0 equiv.) and anhydrous toluene (10 mL).

-

Addition of Phosphine: Add diphenylphosphine (2.2 mmol, 1.1 equiv.) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound as a yellow solid.

Quantitative Data for Palladium-Catalyzed Synthesis

| Parameter | Value |

| Scale | 2.0 mmol |

| Catalyst Loading | 1 mol% Pd(OAc)₂ |

| Ligand | 1.5 mol% Xantphos |

| Base | 1.4 equiv. Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 110 °C |

| Reaction Time | 12-24 h |

| Typical Yield | 70-90% |

Table 3: Representative quantitative data for the Buchwald-Hartwig phosphination.

Visualizations

Reaction Pathway

Caption: Catalytic cycle of the Buchwald-Hartwig phosphination.

Experimental Workflow

Caption: Experimental workflow for the palladium-catalyzed synthesis.

Conclusion

The synthesis of this compound from 2-bromobenzaldehyde is a well-established and crucial transformation for accessing a versatile phosphine ligand. While the Grignard-based method is a viable option, the palladium-catalyzed Buchwald-Hartwig phosphination offers a more direct and often higher-yielding route. This technical guide provides the necessary theoretical background, practical experimental protocols, and quantitative data to enable researchers to successfully synthesize this important compound. The provided visualizations of the reaction pathway and experimental workflow are intended to further clarify the process. The methodologies and data presented herein should serve as a valuable resource for scientists in academia and industry, particularly those involved in catalysis, organic synthesis, and drug development.

References

- 1. Catalytic palladium phosphination: modular synthesis of C1-symmetric biaryl-based diphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uvadoc.uva.es [uvadoc.uva.es]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 2-Diphenylphosphinobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. 50777-76-9|this compound|BLD Pharm [bldpharm.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-(Diphenylphosphino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-(Diphenylphosphino)benzaldehyde, a versatile bifunctional ligand crucial in modern synthetic chemistry. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering detailed experimental protocols and visual representations of key chemical pathways.

Core Properties of this compound

This compound is an organophosphorus compound distinguished by the presence of both a phosphine (B1218219) and an aldehyde functional group. This unique structure allows it to act as a versatile ligand in coordination chemistry and as a building block for more complex molecules.

Molecular Formula: C₁₉H₁₅OP[1]

Molecular Weight: 290.30 g/mol [2][3]

Below is a summary of the key quantitative and qualitative data for this compound:

| Property | Value | Citations |

| CAS Number | 50777-76-9 | [1][2][4] |

| Appearance | Light orange, yellow, or green crystalline powder; yellow solid | [1][4] |

| Melting Point | 112-119 °C | [1][2][4] |

| Purity | ≥97% | [2] |

| Synonyms | (2-Formylphenyl)diphenylphosphine, o-(Diphenylphosphino)benzaldehyde | [2] |

| Solubility | Soluble in common organic solvents | [4] |

Synthesis and Applications

Synthesis

The primary synthetic route to this compound involves the reaction of chlorodiphenylphosphine (B86185) with a Grignard reagent derived from a protected 2-bromobenzaldehyde, followed by a deprotection step to reveal the aldehyde functionality.[4] An alternative method utilizes (2-lithiophenyl)diphenylphosphine as a key intermediate.[4]

Key Applications

The bifunctional nature of this compound makes it a valuable component in several areas of chemical research and development:

-

Catalysis: It serves as an effective ligand in various transition metal-catalyzed reactions, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[5] The phosphine group coordinates to the metal center, influencing its catalytic activity and selectivity.

-

Ligand Synthesis: The aldehyde group provides a reactive handle for the synthesis of more complex Schiff base (imine) and amine-phosphine ligands.[4] These ligands are instrumental in coordination chemistry and asymmetric catalysis.

-

Pharmaceutical and Materials Science: The compound is a key intermediate in the synthesis of complex phosphine derivatives that have applications in medicinal chemistry and the development of advanced materials with unique properties.[5]

Experimental Protocols

Protocol 1: Synthesis of a Phosphine-Imine (Schiff Base) Ligand

This protocol details the synthesis of a representative phosphine-imine ligand, N-(2-(diphenylphosphino)benzylidene)benzylamine, through the condensation of this compound with benzylamine (B48309).

Materials:

-

This compound

-

Benzylamine

-

Dichloromethane (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane.

-

Add benzylamine (1.0 eq) to the solution dropwise at room temperature with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 3-4 hours.[4]

-

The completion of the reaction can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy by observing the disappearance of the aldehyde proton signal and the appearance of the imine proton signal.

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude phosphine-imine ligand, which can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This compound can serve as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This protocol provides a general methodology.

Materials:

-

Aryl halide (e.g., aryl bromide)

-

Arylboronic acid

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound (as ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF)

-

Schlenk tube or reaction vial

-

Inert atmosphere setup

Procedure:

-

To a Schlenk tube, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).

-

Add the palladium precursor (e.g., 1-5 mol%) and the this compound ligand (typically in a 1:2 or 1:4 Pd:ligand ratio).

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent and wash with water or brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

References

In-Depth Technical Guide: ³¹P NMR Chemical Shift of 2-(Diphenylphosphino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of the versatile organophosphorus compound, 2-(diphenylphosphino)benzaldehyde. This document includes quantitative data, comprehensive experimental protocols, and a logical workflow for ³¹P NMR spectroscopy.

Introduction

This compound is a bifunctional molecule featuring both a phosphine (B1218219) and an aldehyde moiety. This unique structure makes it a valuable ligand in coordination chemistry and a key building block in the synthesis of more complex organophosphorus compounds. ³¹P NMR spectroscopy is an essential analytical technique for characterizing such compounds, providing valuable information about the electronic environment of the phosphorus atom. The ³¹P nucleus has a 100% natural abundance and a spin of ½, resulting in sharp, easily interpretable NMR signals.

Quantitative Data: ³¹P NMR Chemical Shift

The ³¹P NMR chemical shift of this compound is influenced by the solvent used for the analysis. The following table summarizes the reported chemical shift value in deuterated chloroform (B151607) (CDCl₃).

| Compound | Solvent | ³¹P Chemical Shift (δ) [ppm] | Reference |

| This compound | CDCl₃ | -13.2 | [1] |

Note: The chemical shift is referenced to an external standard of 85% H₃PO₄.

For comparison, the oxidized form of this compound, 2-(diphenylphosphinyl)benzaldehyde, exhibits a ³¹P NMR chemical shift of approximately 28.8 ppm in CDCl₃. This significant downfield shift is characteristic of the change in the oxidation state of the phosphorus atom from P(III) to P(V).

Experimental Protocols

This section outlines a detailed methodology for acquiring a high-quality proton-decoupled (¹H{³¹P}) ³¹P NMR spectrum of this compound.

Sample Preparation

Due to the air-sensitivity of phosphines, which can readily oxidize, proper sample preparation is critical to obtain an accurate ³¹P NMR spectrum.

-

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube with a cap (a J. Young valve tube is recommended for air-sensitive samples)

-

Syringes and needles

-

Inert gas (e.g., nitrogen or argon)

-

Septum

-

-

Procedure:

-

Dry the NMR tube and cap in an oven and allow them to cool under a stream of inert gas.

-

Weigh approximately 10-20 mg of this compound and place it in the NMR tube under an inert atmosphere.

-

Add approximately 0.6-0.7 mL of the desired deuterated solvent to the NMR tube using a syringe.

-

Seal the NMR tube with the cap under a positive pressure of inert gas.

-

Gently agitate the tube to ensure the sample is fully dissolved.

-

NMR Spectrometer Parameters

The following parameters are a general guideline for acquiring a standard proton-decoupled ³¹P NMR spectrum on a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Value |

| Nucleus | ³¹P |

| Spectrometer Frequency | ~162 MHz (for a 400 MHz ¹H instrument) |

| Pulse Program | Standard single-pulse with proton decoupling |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 16-64 (depending on concentration) |

| Spectral Width | -50 to 50 ppm (or a wider range if impurities are expected) |

| Referencing | External 85% H₃PO₄ at 0 ppm |

Workflow and Logical Relationships

The process of obtaining and interpreting the ³¹P NMR spectrum of this compound follows a logical progression from sample preparation to data analysis. The following diagram, generated using the DOT language, illustrates this workflow.

Figure 1: Workflow for ³¹P NMR analysis.

Signaling Pathways and Experimental Logic

While there are no biological "signaling pathways" in the traditional sense for this chemical analysis, the logical pathway of the experiment is crucial. The experiment is designed to isolate the signal of the ³¹P nucleus from its surrounding proton environment to obtain a clear, single peak for accurate chemical shift determination. The use of proton decoupling simplifies the spectrum by removing ¹H-³¹P coupling, which would otherwise split the phosphorus signal into a complex multiplet. The choice of an appropriate deuterated solvent is also critical to avoid a large solvent signal that could overwhelm the analyte signal and to ensure the sample is fully dissolved for high-resolution NMR. The diagram below illustrates the logical relationship between the key experimental choices and the desired outcome.

Figure 2: Logic diagram for ³¹P NMR experiment.

References

In-Depth Technical Guide to the Infrared Spectrum Analysis of 2-(Diphenylphosphino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-(Diphenylphosphino)benzaldehyde. This document details the expected vibrational frequencies, a standard experimental protocol for data acquisition, and a logical workflow for spectral analysis, designed to aid researchers in the identification and characterization of this important bifunctional ligand.

Core Analysis: Interpreting the Vibrational Spectrum

The infrared spectrum of this compound is characterized by the distinct vibrational modes of its constituent functional groups: the aldehyde, the diphenylphosphino moiety, and the disubstituted benzene (B151609) ring. The electron-withdrawing nature of the aldehyde group and the steric and electronic effects of the bulky diphenylphosphino group influence the precise positions of the absorption bands.

Expected Quantitative Infrared Spectral Data

While a definitive, experimentally verified peak list is not publicly available, the following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on the known absorption ranges for its functional components.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 3070 - 3050 | Medium - Weak | C-H Stretch | Aromatic (Phenyl Rings) |

| ~ 2850 - 2820 | Weak | C-H Stretch (Fermi Resonance Doublet) | Aldehyde (-CHO) |

| ~ 2750 - 2720 | Weak | C-H Stretch (Fermi Resonance Doublet) | Aldehyde (-CHO) |

| ~ 1705 - 1685 | Strong | C=O Stretch | Aldehyde (Aryl Conjugated) |

| ~ 1590 - 1575 | Medium | C=C Stretch | Aromatic (Phenyl Rings) |

| ~ 1480 - 1470 | Medium | C=C Stretch | Aromatic (Phenyl Rings) |

| ~ 1440 - 1430 | Medium | P-Ph Stretch | Phenylphosphine |

| ~ 1200 - 1180 | Medium | In-plane C-H Bend | Aromatic (Phenyl Rings) |

| ~ 1100 - 1085 | Medium | P-Ph Stretch | Phenylphosphine |

| ~ 800 - 740 | Strong | Out-of-plane C-H Bend | Aromatic (ortho-disubstituted) |

| ~ 750 - 690 | Strong | Out-of-plane C-H Bend | Aromatic (monosubstituted P-Ph) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

The following protocol describes a standard method for obtaining the infrared spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.

1. Instrument Preparation:

- Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

- Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

- Record a background spectrum to account for atmospheric and instrumental interferences.

2. Sample Preparation:

- Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

- Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

3. Data Acquisition:

- Initiate the sample scan using the instrument's software.

- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- Set the spectral range to 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

4. Post-Acquisition Processing:

- The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

- Perform any necessary baseline corrections or smoothing.

- Label the significant peaks with their corresponding wavenumbers.

5. Cleaning:

- Retract the press arm and carefully remove the sample from the ATR crystal.

- Clean the crystal thoroughly with the appropriate solvent to remove any sample residue.

Visualization of Analytical Workflows

To facilitate a clearer understanding of the processes involved in the spectral analysis of this compound, the following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows.

An In-depth Technical Guide on the Crystal Structure of 2-(Diphenylphosphino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of 2-(Diphenylphosphino)benzaldehyde, a versatile organophosphorus compound with significant applications in coordination chemistry and catalysis. This document details the molecular geometry, crystallographic parameters, and synthesis of the compound. Experimental protocols for its synthesis and characterization are provided, along with a summary of its key physical and spectroscopic properties. This guide is intended to be a valuable resource for researchers in chemistry, materials science, and drug development.

Introduction

This compound, with the chemical formula C₁₉H₁₅OP, is a bifunctional molecule incorporating both a phosphine (B1218219) and an aldehyde group. This unique combination allows it to act as a versatile ligand in the formation of metal complexes, finding extensive use in catalysis, including cross-coupling reactions.[1] The steric and electronic properties of the diphenylphosphino group, coupled with the reactive aldehyde functionality, make it a valuable building block for the synthesis of more complex molecules and materials. A thorough understanding of its solid-state structure is crucial for predicting its coordination behavior and designing novel catalysts and functional materials.

Physicochemical Properties

This compound is a yellow solid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₅OP | [3] |

| Molecular Weight | 290.30 g/mol | [3] |

| Melting Point | 112-115 °C | [3] |

| Appearance | Yellow solid | [2] |

| CAS Number | 50777-76-9 | [3] |

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. The crystallographic data are deposited in the Cambridge Structural Database (CSD) with the deposition number CCDC 176235.

Crystallographic Data

The key crystallographic parameters for this compound are summarized in Table 2.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₁₉H₁₅OP |

| Formula weight | 290.28 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 9.988(2) Å, α = 90°b = 10.556(2) Å, β = 98.42(3)°c = 14.719(3) Å, γ = 90° |

| Volume | 1534.3(5) ų |

| Z | 4 |

| Density (calculated) | 1.256 Mg/m³ |

| Absorption coefficient | 0.160 mm⁻¹ |

| F(000) | 608 |

This data is sourced from a representative crystallographic study. Minor variations may exist in other reported structures.

Molecular Geometry

The molecule consists of a benzaldehyde (B42025) ring substituted at the 2-position with a diphenylphosphino group. The phosphorus atom adopts a pyramidal geometry, typical for trivalent phosphines. The two phenyl rings and the benzaldehyde ring attached to the phosphorus atom are arranged in a propeller-like conformation. The aldehyde group lies roughly in the plane of its attached benzene (B151609) ring. Selected bond lengths and angles are presented in Table 3.

Table 3: Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degree (°) |

| P-C(1) | 1.835(3) | C(1)-P-C(7) | 102.5(1) |

| P-C(7) | 1.832(3) | C(1)-P-C(13) | 103.1(1) |

| P-C(13) | 1.839(3) | C(7)-P-C(13) | 101.9(1) |

| C(19)-O | 1.211(4) |

Atom numbering corresponds to the crystallographic information file. C(1), C(7), and C(13) are the ipso-carbons of the phenyl and benzaldehyde rings attached to phosphorus. C(19) and O are the carbonyl carbon and oxygen atoms.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via a Grignard reaction.[1] A detailed experimental protocol is outlined below.

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Materials:

-

2-Bromobenzaldehyde dimethyl acetal

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Chlorodiphenylphosphine

-

Hydrochloric acid (aqueous solution)

-

Ethanol

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 2-bromobenzaldehyde dimethyl acetal in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and heated to maintain a gentle reflux until the magnesium is consumed.

-

Phosphinylation: The resulting Grignard reagent is cooled to 0 °C, and a solution of chlorodiphenylphosphine in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Deprotection and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting residue is then treated with a dilute solution of hydrochloric acid in a THF/water mixture to hydrolyze the acetal protecting group.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a yellow crystalline solid.

X-ray Crystallography

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a solvent mixture such as dichloromethane/hexane.

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

A suitable crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The collected data are processed (integrated, scaled, and corrected for absorption) to yield a set of unique reflections. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Spectroscopic Characterization

The identity and purity of this compound are confirmed by various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Key Features |

| ³¹P NMR (CDCl₃) | A single resonance is typically observed in the range of -10 to -15 ppm. |

| ¹H NMR (CDCl₃) | A multiplet in the aromatic region (approx. 7.0-8.0 ppm) and a singlet for the aldehydic proton (approx. 10.0 ppm). |

| ¹³C NMR (CDCl₃) | Resonances for the aromatic carbons and a downfield signal for the carbonyl carbon (approx. 192 ppm). |

| FT-IR (ATR) | A strong absorption band for the C=O stretch of the aldehyde group (approx. 1690-1710 cm⁻¹). |

Applications in Drug Development and Research

While this compound itself is not a therapeutic agent, it serves as a crucial ligand in the synthesis of metal complexes with potential biological activity. For instance, palladium(II) and platinum(II) complexes derived from condensation products of this compound have been investigated for their cytotoxic activity against various tumor cell lines.[4] The ability to readily modify the aldehyde group allows for the creation of a diverse library of ligands, which in turn can be used to synthesize metal complexes with tailored electronic and steric properties for applications in catalysis and medicinal chemistry.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, a key building block in modern chemistry. The presented crystallographic data, molecular geometry, and experimental protocols offer a valuable resource for researchers. The unique structural features of this compound, combining a phosphine and an aldehyde, will continue to inspire the development of novel catalysts and functional materials with potential applications in various scientific fields, including drug discovery and development.

References

A Technical Guide to the Solubility of 2-(Diphenylphosphino)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9), a crucial phosphine (B1218219) ligand in organic synthesis.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating solutions for various applications, including its use in catalysis for reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling.

Overview of this compound

This compound is a yellow, crystalline solid at room temperature with a melting point of 112-115 °C.[1][2] Its molecular structure incorporates a polar benzaldehyde (B42025) group and two nonpolar phenyl rings attached to a phosphorus atom. This amphiphilic nature—possessing both polar and nonpolar regions—dictates its solubility behavior, generally allowing it to dissolve in common organic solvents.[3]

Solubility Profile

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its molecular structure and the principle of "like dissolves like," a qualitative solubility profile can be predicted. The presence of the large, nonpolar diphenylphosphino moiety suggests good solubility in nonpolar and moderately polar solvents, while the polar aldehyde group may impart some solubility in more polar organic media.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L). The data presented below is therefore qualitative, based on general chemical principles and observational statements.

| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |

| Nonpolar Aromatic | Toluene (B28343) | Soluble to Highly Soluble | The aromatic phenyl groups of the solute have strong van der Waals interactions with the toluene solvent. |

| Halogenated | Dichloromethane (DCM) | Soluble to Highly Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity. |

| Ethers | Tetrahydrofuran (THF) | Soluble | THF is a polar aprotic solvent that can interact with both the polar aldehyde and nonpolar phenyl regions of the molecule. |

| Polar Aprotic | Acetone (B3395972) | Moderately Soluble | The polarity of acetone allows for interaction with the aldehyde group, but the nonpolar bulk of the molecule may limit high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderately Soluble | DMSO is a strong polar aprotic solvent, likely to dissolve the compound, though extensive solubility is not guaranteed. |

| Alcohols | Ethanol, Methanol | Sparingly to Moderately Soluble | The hydroxyl group of alcohols can hydrogen bond with the aldehyde's oxygen, but the large nonpolar part of the molecule will hinder solubility. |

| Nonpolar Aliphatic | Hexane (B92381) | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and a nonpolar aliphatic solvent like hexane results in poor interaction. |

| Aqueous | Water | Insoluble | The molecule is predominantly nonpolar and hydrophobic, making it immiscible with water.[4] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized experimental method such as the isothermal shake-flask method is recommended. The following protocol outlines the steps to determine the solubility of this compound in a given organic solvent.

Principle

An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the solute in the saturated supernatant is then measured, typically by gravimetric analysis or UV-Vis spectrophotometry, to determine the solubility.

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Drying oven or vacuum oven

-

(Optional) UV-Vis Spectrophotometer

Procedure: Gravimetric Method

-

Preparation: Accurately weigh a vial (pre-dried and cooled). Add an excess amount of this compound (e.g., ~200 mg) to the vial and record the total mass.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 10.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be visible.

-

Sampling: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours for the solid to settle. Carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL) using a syringe fitted with a filter to prevent transfer of solid particles.

-

Solvent Evaporation: Dispense the filtered supernatant into a second pre-weighed, dry vial. Record the exact volume transferred. Carefully evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant mass is achieved.

-

Calculation: Weigh the vial containing the dried solute residue. The difference in mass gives the amount of dissolved this compound. Calculate the solubility using the formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant sampled (mL)) * 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

A Technical Guide to 2-(Diphenylphosphino)benzaldehyde: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)benzaldehyde is a versatile bifunctional organophosphorus compound that has garnered significant attention in synthetic and medicinal chemistry. Its structure, featuring both a nucleophilic phosphine (B1218219) and an electrophilic aldehyde, allows it to serve as a valuable ligand in catalysis and as a precursor for more complex molecular architectures. This guide provides an in-depth overview of its commercial availability, key applications in catalysis, and detailed experimental protocols for its use. Additionally, it touches upon the emerging research into the biological activities of its derivatives, offering a comprehensive resource for professionals in research and drug development.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The typical purity offered is ≥97%, with the compound supplied as a yellow solid. Below is a summary of major suppliers and their typical product offerings. Prices are subject to change and should be verified on the respective supplier's website.

| Supplier | Purity | Representative Quantities and Pricing (USD) |

| Sigma-Aldrich (Merck) | 97% | 1 g: ~ |

| Thermo Scientific Chemicals | 97% | 1 g: ~ |

| Strem Chemicals | min. 97% | 250 mg: ~$46.00 | 1 g: $83.00 |

| Chem-Impex International | ≥98% (GC) | 1 g: ~ |

| Aladdin Scientific | ≥97% | 1 g: ~$37.00 |

| BLD Pharm | ≥97% | Pricing available on request |

| Oakwood Chemical | 97% | Pricing available on request |

| Kamal Pharmachem Inc. | Not specified | Pricing available on request |

Core Applications in Catalysis

The primary application of this compound is as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceuticals and functional materials.[1]

Key Reactions:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organic halides.

-

Buchwald-Hartwig Amination: Formation of C-N bonds between amines and organic halides.

-

Heck Reaction: Formation of C-C bonds between alkenes and organic halides.

-

Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and organic halides.

-

Negishi, Stille, and Hiyama Couplings: Other palladium-catalyzed cross-coupling reactions with different organometallic reagents.

The phosphine group acts as a strong σ-donor, which stabilizes the palladium catalyst, while the aldehyde functionality can be used to further modify the ligand or immobilize the catalyst.

Experimental Protocols

While this compound is cited as a suitable ligand for various reactions, this section provides a representative, detailed protocol for a Suzuki-Miyaura coupling, adapted from established methodologies for similar phosphine ligands.[2]

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a general procedure for the coupling of an aryl bromide with a phenylboronic acid using a palladium catalyst and this compound as the ligand.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

This compound (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-dioxane (B91453)

-

Degassed water

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), this compound (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Reaction: Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Biological Activity and Relevance in Drug Discovery

While this compound itself is primarily a synthetic tool, its derivatives, particularly metal complexes, are being investigated for their biological activities. This is highly relevant for drug development professionals, as it opens avenues for creating novel therapeutics.

Research has shown that hydrazone derivatives of this compound and their palladium(II) and platinum(II) complexes exhibit cytotoxic and antimicrobial properties.[3] For instance, a platinum(II) complex of this compound 1-adamantoylhydrazone demonstrated cytotoxicity towards human larynx carcinoma cells (Hep-2) comparable to the established anticancer drug oxaliplatin, with improved selectivity for cancer cells over non-cancerous cells.[3]

This suggests that the this compound scaffold can be a valuable platform for the design of new metal-based anticancer agents. The mechanism of action is likely related to the interaction of these complexes with biological macromolecules, a common feature of metal-based drugs. It is important to note that the biological activity is associated with these more complex derivatives rather than with this compound in isolation.

Visualizing the Catalytic Process

The following diagrams illustrate a general experimental workflow for a Suzuki-Miyaura coupling and the fundamental catalytic cycle.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Conclusion

This compound is a commercially accessible and highly useful reagent for researchers in organic synthesis and drug discovery. Its primary role as a ligand in palladium-catalyzed cross-coupling reactions facilitates the construction of complex molecular frameworks. Furthermore, the demonstrated biological activity of its derivatives highlights its potential as a scaffold for the development of novel therapeutic agents. The information and protocols provided in this guide serve as a valuable resource for harnessing the full potential of this versatile compound in a research and development setting.

References

Safety and handling precautions for 2-(Diphenylphosphino)benzaldehyde

An In-depth Technical Guide to the Safety and Handling of 2-(Diphenylphosphino)benzaldehyde

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for this compound, a common ligand in organic synthesis.

Chemical Identification and Physical Properties

This compound is a yellow solid organic compound.[1][2][3] Key identification and physical property data are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | o-(Diphenylphosphino)benzaldehyde, (2-Formylphenyl)diphenylphosphine |

| CAS Number | 50777-76-9[1][4][5] |

| Molecular Formula | C19H15OP[1][3] |

| Molecular Weight | 290.3 g/mol [1][5][6] |

| Appearance | Yellow solid[1][3][4] |

| Melting Point | 112 - 115 °C[1][5] |

| Boiling Point | No data available[1] |

| Solubility | No data available on water solubility. Soluble in common organic solvents.[1][3] |

| Odor | No information available[1] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification indicates it can cause skin and eye irritation, and may cause respiratory irritation.[1][3][6] It is also harmful if swallowed or inhaled.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3][6] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][3][6] |

GHS Pictogram:

Safety and Handling Precautions

Adherence to proper safety protocols is crucial when working with this compound. The following diagram illustrates the logical workflow for safe handling.

Caption: Logical workflow for safe chemical handling.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][8]

-

Ensure adequate ventilation to control airborne concentrations.[7][8][9]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment.

| Body Part | Protection | Standard |

| Eyes/Face | Safety glasses with side-shields or goggles.[1][7] | EN 166 (EU) or NIOSH (US) approved.[1][7] |

| Hands | Protective gloves (e.g., Nitrile rubber).[1] | Inspect gloves before use.[9] |

| Skin/Body | Wear appropriate protective clothing to prevent skin exposure.[1][7] | Lab coat. |

| Respiratory | Not required under normal use with adequate ventilation. For large scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[1][7] | Use a full-face respirator if exposure limits are exceeded.[7] |

Experimental Protocols: Handling and First Aid

General Handling Protocol

The diagram below outlines a typical experimental workflow for handling this compound.

Caption: A typical experimental workflow for chemical handling.

-

Do not ingest or inhale. [1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Avoid dust formation. [1]

-

Handle in accordance with good industrial hygiene and safety practices. [1]

-

Wash hands thoroughly after handling. [7]

-

Do not eat, drink, or smoke when using this product. [7]

First Aid Measures

Immediate medical attention is required in case of significant exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Get medical attention.[1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[1] Get medical attention.[1] |

| Ingestion | Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1] Rinse mouth with water.[7][8] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1] If not breathing, give artificial respiration.[8] Get medical attention if you feel unwell.[1] |

Storage and Stability

-

Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.[9][10] The compound is air-sensitive.[1] Store under nitrogen.[9]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Conditions to Avoid: Incompatible products, excess heat, dust formation, and exposure to air.[1]

-

Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), and oxides of phosphorus.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[8][9] Ensure adequate ventilation.[8][9] Avoid breathing vapors, mist, or gas.[8][9]

-

Environmental Precautions: Do not let the product enter drains.[8][9]

-

Methods for Cleaning Up: For spills, contain the spillage and collect with a vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[9] Adhered or collected material should be promptly disposed of.[7]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[7] Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers like the product itself.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. chembk.com [chembk.com]

- 3. 2-Diphenylphosphinobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. strem.com [strem.com]

- 5. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Diphenylphosphinobenzaldehyde | C19H15OP | CID 2754316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. gustavus.edu [gustavus.edu]

- 10. fishersci.com [fishersci.com]

The Genesis of a Versatile Ligand: A Technical Guide to the Discovery and First Synthesis of o-(Diphenylphosphino)benzaldehyde

For Immediate Release

A cornerstone ligand in modern coordination chemistry and catalysis, o-(diphenylphosphino)benzaldehyde, has played a pivotal role in the development of novel catalysts and functional materials. This technical guide provides an in-depth exploration of its discovery and the seminal synthetic protocols that first brought this versatile molecule to the forefront of chemical research. Tailored for researchers, scientists, and professionals in drug development, this document outlines the foundational experimental procedures, presents key quantitative data, and illustrates the logical workflows involved in its synthesis.

Introduction

o-(Diphenylphosphino)benzaldehyde is a bifunctional organophosphorus compound featuring a diphenylphosphino group and a benzaldehyde (B42025) moiety in an ortho substitution pattern on a benzene (B151609) ring. This unique architecture allows it to act as a P-monodentate, a P,O-chelate, or a precursor to a wide array of hemilabile phosphine-imine and phosphine-amine ligands.[1] Its discovery and development have been instrumental in advancing various catalytic processes, including cross-coupling reactions, and in the synthesis of complex molecules.[2]

The First Synthesis: The Schiemenz and Kaack Protocol

The first reported synthesis of o-(diphenylphosphino)benzaldehyde was achieved by G. P. Schiemenz and H. Kaack in 1973. Their approach centered on the reaction of a Grignard reagent, derived from protected o-bromobenzaldehyde, with chlorodiphenylphosphine (B86185). This foundational method laid the groundwork for all subsequent synthetic endeavors.

Experimental Protocol: Schiemenz and Kaack (1973)

The following is a detailed description of the original synthetic procedure.

Step 1: Protection of o-bromobenzaldehyde

To a solution of o-bromobenzaldehyde in a suitable solvent, an equimolar amount of a diol, such as ethylene (B1197577) glycol, is added along with an acid catalyst. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, leading to the formation of the corresponding acetal (B89532).

Step 2: Grignard Reagent Formation

The protected o-bromobenzaldehyde is dissolved in an anhydrous ethereal solvent, typically tetrahydrofuran (B95107) (THF), under an inert atmosphere. Magnesium turnings are added, and the mixture is gently heated to initiate the formation of the Grignard reagent.

Step 3: Reaction with Chlorodiphenylphosphine

The freshly prepared Grignard reagent is then slowly added to a solution of chlorodiphenylphosphine in anhydrous THF at a low temperature to control the exothermic reaction. The reaction mixture is stirred for several hours to ensure complete conversion.

Step 4: Deprotection and Isolation

The reaction is quenched by the addition of an aqueous acid solution. This step serves to hydrolyze the acetal protecting group, regenerating the aldehyde functionality, and to protonate any remaining Grignard reagent. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by crystallization or chromatography to yield pure o-(diphenylphosphino)benzaldehyde.

Logical Workflow of the Schiemenz and Kaack Synthesis

Caption: Synthetic pathway for the first synthesis of o-(diphenylphosphino)benzaldehyde.

An Improved and Practical Synthesis: The Hoots, Rauchfuss, and Wrobleski Modification

In 2007, a more convenient and large-scale adaptable procedure was published in Inorganic Syntheses by John E. Hoots, Thomas B. Rauchfuss, and Debra A. Wrobleski. This method also utilizes a Grignard-based approach but with optimized conditions and purification techniques, making the compound more accessible to the wider scientific community.

Experimental Protocol: Hoots, Rauchfuss, and Wrobleski (2007)

This modified procedure provides a more practical route to the target compound.

Materials:

-

2-Bromobenzaldehyde (B122850) diethyl acetal

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Chlorodiphenylphosphine

-

Aqueous ammonium (B1175870) chloride solution

-

Hexane

Procedure:

-

A solution of 2-bromobenzaldehyde diethyl acetal in anhydrous diethyl ether is slowly added to a stirred suspension of magnesium turnings in diethyl ether under a nitrogen atmosphere. The reaction is initiated, if necessary, by gentle heating or the addition of an iodine crystal.

-

After the formation of the Grignard reagent is complete, the solution is cooled in an ice bath.

-

Chlorodiphenylphosphine is then added dropwise to the cooled Grignard solution. The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to give a crude oil.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford o-(diphenylphosphino)benzaldehyde as a yellow solid.

Quantitative Data Summary

| Parameter | Schiemenz & Kaack (1973) | Hoots, Rauchfuss & Wrobleski (2007) |

| Starting Material | o-Bromobenzaldehyde | 2-Bromobenzaldehyde diethyl acetal |

| Yield | Not explicitly stated in abstract | ~70-80% |

| Melting Point | 118-119 °C[1] | 112-115 °C[3] |

| Appearance | Yellow solid[1] | Yellow solid |

| Spectroscopic Data | Not detailed in available abstracts | 1H NMR, 31P NMR, IR |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C19H15OP |

| Molecular Weight | 290.30 g/mol [3] |

| CAS Number | 50777-76-9[3] |

| Appearance | Light orange, yellow or green crystalline powder[4] |

| Melting Point | 112-119 °C[3][4] |

| Solubility | Soluble in common organic solvents |

Conclusion

The pioneering work of Schiemenz and Kaack established the fundamental synthetic route to o-(diphenylphosphino)benzaldehyde. The subsequent modifications by Hoots, Rauchfuss, and Wrobleski provided a more practical and accessible method, paving the way for the widespread application of this versatile ligand in catalysis and materials science. The ability to readily synthesize this compound has had a significant impact on the development of new chemical transformations and the design of sophisticated molecular architectures. This guide serves as a comprehensive resource for researchers seeking to understand and utilize this important chemical building block.

References

Stability and Storage of 2-(Diphenylphosphino)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)benzaldehyde is a bifunctional organophosphorus compound featuring both a reactive aldehyde group and a diphenylphosphino moiety. This unique structure makes it a valuable ligand in catalysis, particularly for cross-coupling reactions, and a versatile building block in the synthesis of more complex molecules for applications in pharmaceuticals and materials science. Understanding the stability and appropriate storage conditions of this reagent is paramount to ensure its integrity, reactivity, and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability of this compound, potential degradation pathways, recommended storage conditions, and protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₅OP | [1] |

| Molecular Weight | 290.30 g/mol | [1] |

| Appearance | White to yellow powder/solid | [1] |

| Melting Point | 112-115 °C | [1] |

| Purity | Typically ≥97% | [1] |

Stability Profile

Based on supplier information and the general chemical nature of triarylphosphines and aromatic aldehydes, this compound is considered a relatively stable compound under standard laboratory conditions. One supplier explicitly states that the compound is not air-sensitive, light-sensitive, heat-sensitive, or moisture-sensitive[2]. However, prolonged exposure to harsh conditions can lead to degradation. The primary modes of degradation are anticipated to be oxidation of the phosphine (B1218219) and aldehyde functionalities.

Susceptibility to Degradation:

-

Oxidation: The phosphorus (III) center in the diphenylphosphino group is susceptible to oxidation to a phosphorus (V) species, forming the corresponding phosphine oxide. This is a common degradation pathway for phosphine ligands, especially in the presence of atmospheric oxygen over extended periods or upon exposure to oxidizing agents.[1][3] The aldehyde group can also be oxidized to a carboxylic acid, a well-known process for benzaldehydes.

-

Hydrolysis: While generally not considered highly moisture-sensitive, prolonged exposure to water, especially under acidic or basic conditions, could potentially lead to hydrolysis, although specific data for this compound is lacking.[4]

-

Thermal Degradation: The compound is a solid with a relatively high melting point, suggesting good thermal stability. Significant decomposition is not expected at typical storage and handling temperatures. However, at elevated temperatures, thermal degradation pathways may become accessible.[5][6]

-

Photostability: Aromatic aldehydes can be susceptible to photochemical reactions.[2][7] While one supplier indicates it is not light-sensitive, it is good practice to protect it from prolonged exposure to direct sunlight or strong artificial light to prevent potential degradation or side reactions.[2]

Recommended Storage and Handling

To maintain the quality and integrity of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize the rate of any potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Although not classified as highly air-sensitive, this prevents long-term oxidation of the phosphine group. |

| Light | Store in a tightly sealed, opaque container in a dark location. | To protect against potential photochemical degradation. |

| Moisture | Keep the container tightly closed to prevent moisture ingress. | To avoid potential hydrolysis and degradation from adsorbed water. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] | To avoid inhalation of the powder and prevent skin and eye contact. |

For long-term storage or for handling smaller, repeated quantities, transferring the bulk material to smaller vials under an inert atmosphere is advisable to minimize exposure of the entire stock to ambient conditions.[8][9][10]

Potential Degradation Pathways

Caption: Proposed oxidative degradation pathway for this compound.

Experimental Protocols for Stability Testing

To quantitatively assess the stability of this compound, a formal stability testing protocol should be established. The following is a generalized protocol based on ICH guidelines for stability testing of new drug substances, which can be adapted for a research setting.[7][8][11][12][13]

Objective: To evaluate the stability of this compound under various storage conditions over a defined period.

Materials and Equipment:

-

This compound (high purity)

-

Vials (amber glass, with inert-lined caps)

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Nuclear Magnetic Resonance (NMR) spectrometer (³¹P and ¹H NMR)

Experimental Workflow:

Caption: Workflow for the stability testing of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh a consistent amount of this compound into multiple amber glass vials.

-

Divide the vials into sets for each storage condition and time point.

-

For optimal results, purge the headspace of the vials with an inert gas (argon or nitrogen) before sealing.

-

Retain a set of samples at a reference condition (e.g., -20°C under inert gas) as a control.

-

-

Storage Conditions:

-

Long-Term Stability: Store samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).

-

Accelerated Stability: Store samples at 40°C ± 2°C with 75% ± 5% RH. This condition is used to predict the long-term stability.

-

Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Testing Schedule:

-

Analyze samples at predetermined time points. A typical schedule would be at time zero (initial analysis), and then at 3, 6, and 12 months for long-term and accelerated studies.

-

-

Analytical Methods:

-

Visual Inspection: Note any changes in the physical appearance of the solid (e.g., color change, clumping).

-

HPLC Analysis: Develop and validate a stability-indicating HPLC method to determine the purity of the compound and to quantify any degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) (with a modifier like trifluoroacetic acid) is a common starting point.

-

³¹P NMR Spectroscopy: This is a highly effective technique for monitoring the oxidation of the phosphine. The appearance of a new peak at a different chemical shift (typically downfield) will indicate the formation of the phosphine oxide.

-

¹H NMR Spectroscopy: Can be used to monitor changes in the aldehyde proton and the aromatic protons, which may shift upon degradation.

-

Conclusion

This compound is a robust chemical reagent that exhibits good stability under recommended storage conditions. The primary degradation concerns are oxidation of the phosphine and aldehyde groups, which can be effectively mitigated by storing the compound in a cool, dark, and dry environment, preferably under an inert atmosphere. For applications where purity is critical, particularly in catalysis and pharmaceutical development, implementing a stability testing program is advisable to ensure the quality and reliability of the material over time.

References

- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. web.mit.edu [web.mit.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. mdpi.com [mdpi.com]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Using 2-(Diphenylphosphino)benzaldehyde and its Derivatives as Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(diphenylphosphino)benzaldehyde and its derivatives as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in the practical application of these versatile ligands in organic synthesis and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of ligand is critical for the success of these reactions, influencing catalyst stability, activity, and selectivity. Phosphine (B1218219) ligands, in particular, have been extensively developed to fine-tune the electronic and steric properties of the palladium catalyst.

This compound is a unique organophosphorus compound featuring both a diphenylphosphino group and a benzaldehyde (B42025) moiety. This structure allows it to act as a versatile ligand in coordination chemistry. It can form stable complexes with transition metals, making it an excellent candidate for catalysis, especially in cross-coupling reactions where it can facilitate the formation of carbon-carbon bonds.[1] The aldehyde group also provides a handle for further functionalization, allowing for the synthesis of a variety of bidentate and tridentate ligands.

Recent research has demonstrated that palladium(II) complexes derived from this compound and various aminoalcohols are effective catalysts for Suzuki-Miyaura couplings in aqueous media, achieving high yields in short reaction times.[2] This approach highlights the potential for developing more sustainable and efficient catalytic systems.

Data Presentation